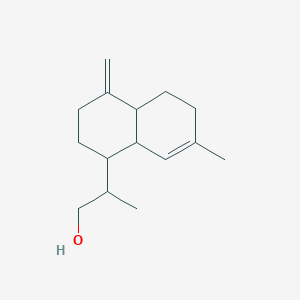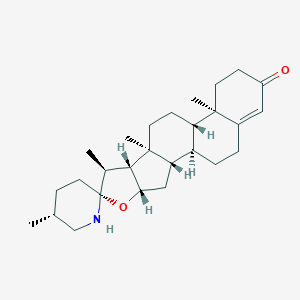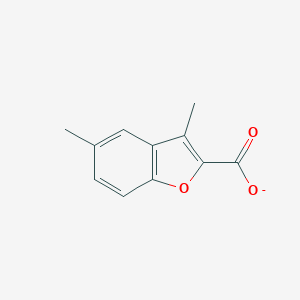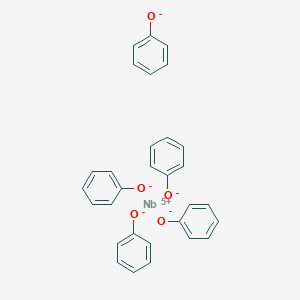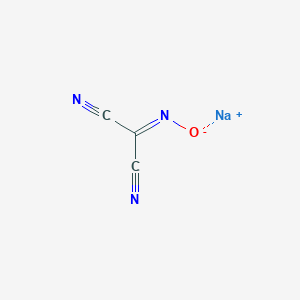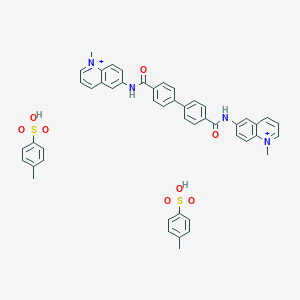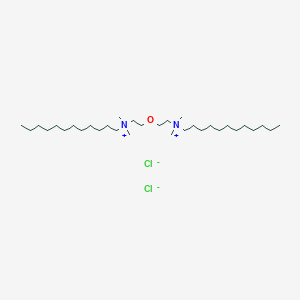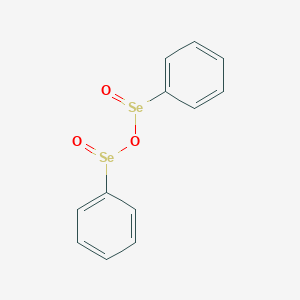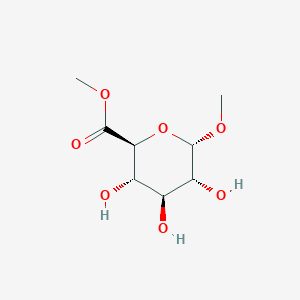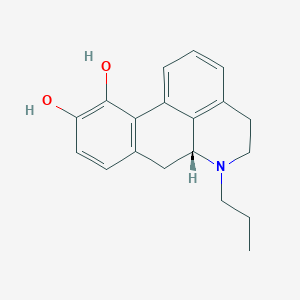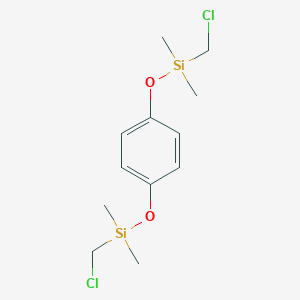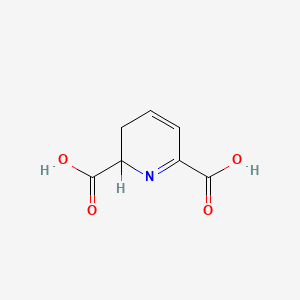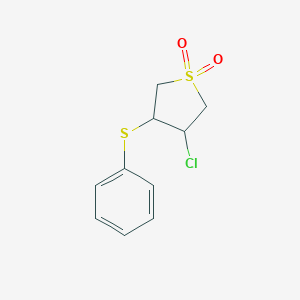
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Structural Study
The synthesis of poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido)diphenylsulfone derivatives has been explored. These compounds, referred to as 1a and 1b, were synthesized and characterized using various spectroscopic techniques and thermal analysis. The polymers were created through nucleophilic displacement polymerization, involving the reaction of 1a or 1b with lithium sulfide or dithiol reactants. The resulting copolymers displayed good thermal stability and solubility in polar solvents .
Metallkomplexe and Functionalized Sulfur Ligands
The photooxidation of 4-phenyl-1,2-dithiolane has been studied, leading to the formation of 4-phenyl-1,2-dithiolane-1-oxide and its dioxide counterpart. The reaction with singlet oxygen yielded these compounds in varying ratios, depending on the amount of oxygen used. Chemical oxidation with hydrogen peroxide and acetic acid produced pure 4-phenyl-1,2-dithiolane-1-oxide. The study also delved into the oxidative addition of these compounds to platinum complexes, resulting in various phenyl-propane dithiolato complexes .
Nucleophilic Substitution and Diastereomer Separation
Bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes underwent nucleophilic substitution with different nucleophiles, showing a strong tendency for β-elimination of HCl. The separation of diastereomers was achieved, and the stereochemistry of the resulting sulfoxides was examined. This research also included the synthesis of diastereomerically pure trithiacycles, which were characterized by X-ray crystallography .
Cyclic Di- and Trisulfides
Research on 1,4-dithiols led to the investigation of various cyclic and open-chain disulfides. Oxidation of these compounds resulted in the loss of sulfur or the formation of dioxides. The stability of these compounds varied, with some showing disproportionation in water, while others remained relatively stable. The study provided insights into the reactivity and stability of these sulfur-containing compounds .
Chalcogenation of Dichlorobutenes
The chalcogenation of 1,3-dichlorobut-2-ene with organic dichalcogenides was studied, revealing that the presence of a methyl group affects allylic rearrangement. The reaction with diphenyl disulfide under specific conditions yielded a mixture of bis(phenylsulfanyl)butenes. The study proposed mechanisms for the formation of the isolated compounds .
Stereoselectivity of Oxidation
The oxidation of 2-substituted-1,3-dithiolanes was found to be stereoselective, primarily affording the trans-1-oxide. The degree of stereoselectivity varied among different substrates, with some oxidations proceeding cleanly to give trans products. The 13C NMR spectra of the oxidation products were used to determine stereochemistry .
Condensed Thiolane 1,1-dioxide Systems
The reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates was investigated. Depending on the base used, different cyclization products were obtained, including cis-perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxides and cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxides .
Wissenschaftliche Forschungsanwendungen
Synthesis and Oxidation
- The synthesis of substituted thietanes and thiolanes, including 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide, has been explored through the treatment of chloroepoxides with various reagents. This process leads to the formation of different hydroxy-thietane and thiolane compounds, which can be further oxidized to produce 1,1-dioxides (Abbott & Haya, 1978).
Photooxidation Studies
- Studies on the photooxidation of certain dithiolanes, closely related to 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide, have been conducted. These studies focus on the effects of singlet oxygen on these compounds, leading to various oxidized products (Weigand, Bosl, von Dielingen & Gollnick, 1994).
Cyclization Reactions
- Research has been done on the cyclization of N-substituted trans-3-chloro-4-thioureidothiolane 1,1-dioxides, revealing different modes of cyclization and the formation of novel compounds. This highlights the compound's potential in synthetic chemistry applications (Khaskin, Rozhenko, Khil'chevskaya & Bezmenova, 1988).
Phytotoxic Activities
- Another aspect of research involves the synthesis and phytotoxic activities of various sulfur-containing compounds, including derivatives of 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide. These studies assess the impact of these compounds on plant growth and development, indicating their potential use in agricultural sciences (Miyamoto, Ikeda & Wakabayashi, 2003).
Antidepressant Properties
- Some derivatives of 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide have been synthesized and tested for antidepressant activity. This research provides insights into the compound's potential therapeutic applications (Klen et al., 2017).
Eigenschaften
IUPAC Name |
3-chloro-4-phenylsulfanylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPIAKLCXWCJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332802 |
Source


|
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide | |
CAS RN |
15507-87-6 |
Source


|
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


